molecular formula C18H38NO4P B14257169 [(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid CAS No. 189065-69-8

[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid

Cat. No.: B14257169
CAS No.: 189065-69-8
M. Wt: 363.5 g/mol
InChI Key: QQKUKBUXKMZQOC-ZWKOTPCHSA-N
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Description

[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid is a complex organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the stereospecific reaction from D-gulonic acid -lactone and D-glucono- -lactone . These reactions often require specific catalysts and controlled conditions to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential role in biological processes and as a tool for probing biochemical pathways.

    Medicine: It has potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes . The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its longer carbon chain and the presence of the phosphonic acid group, which imparts distinct chemical and biological properties.

Properties

CAS No.

189065-69-8

Molecular Formula

C18H38NO4P

Molecular Weight

363.5 g/mol

IUPAC Name

[(2R,3R)-2-amino-3-hydroxyoctadec-4-enyl]phosphonic acid

InChI

InChI=1S/C18H38NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/t17-,18+/m0/s1

InChI Key

QQKUKBUXKMZQOC-ZWKOTPCHSA-N

Isomeric SMILES

CCCCCCCCCCCCCC=C[C@H]([C@H](CP(=O)(O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CP(=O)(O)O)N)O

Origin of Product

United States

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